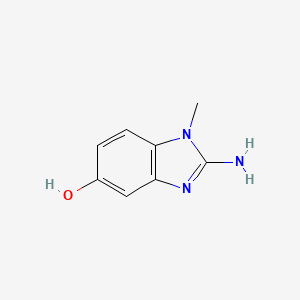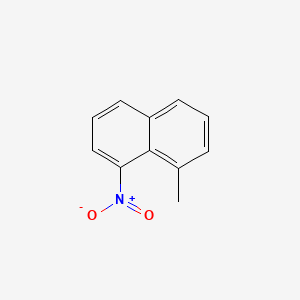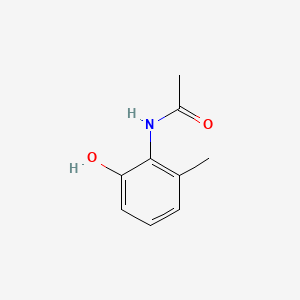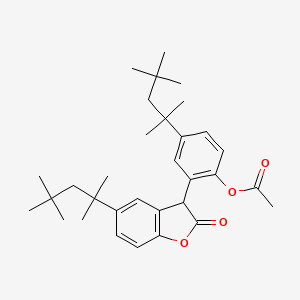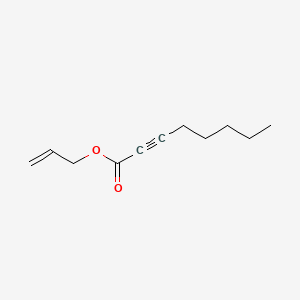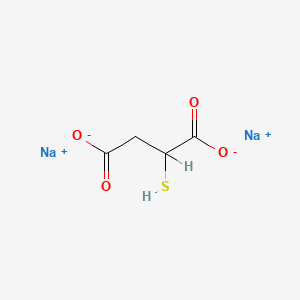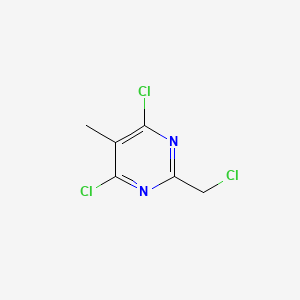
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine
描述
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are significant in various biological systems, including nucleic acids like cytosine, thymine, and uracil. This compound is characterized by the presence of three chlorine atoms and a methyl group attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to improved safety and efficiency. The use of automated systems for reagent addition and temperature control further enhances the reproducibility and scalability of the process.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide at temperatures between 20°C to 80°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated pyrimidine derivatives.
科学研究应用
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As a precursor for the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: In the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. These interactions are facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack. The compound can also act as an alkylating agent, introducing alkyl groups into nucleophilic sites in biological molecules, thereby affecting their function.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-2-(ethoxymethyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine is unique due to the presence of a chloromethyl group, which provides additional reactivity compared to its analogs
属性
IUPAC Name |
4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-3-5(8)10-4(2-7)11-6(3)9/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHGLANTPKTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285005 | |
| Record name | 4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3764-00-9 | |
| Record name | NSC40211 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


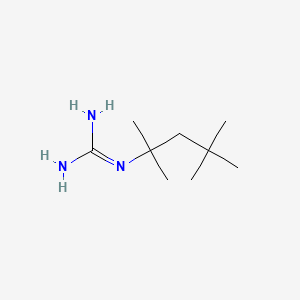
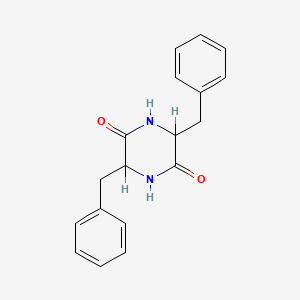

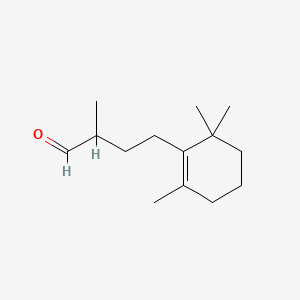
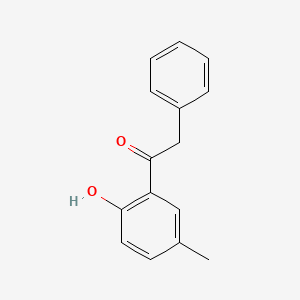

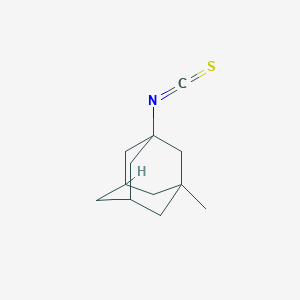
![(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde](/img/structure/B1617744.png)
